THR-|A agonist 7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

THR-|A agonist 7 is a synthetic small molecule that acts as an agonist for Toll-like receptor 7 (TLR7). TLR7 is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA from viruses and triggering immune responses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of THR-|A agonist 7 typically involves the construction of a heterocyclic core structure, followed by functional group modifications to enhance its agonistic activity. One common synthetic route includes the use of triazole tethered imidazoquinolines, which are synthesized through triazolyl click chemistry.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring the purity and consistency of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

THR-|A agonist 7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .

Aplicaciones Científicas De Investigación

THR-|A agonist 7 has a wide range of scientific research applications, including:

Vaccine Adjuvants: This compound enhances the efficacy of vaccines by promoting the activation of antigen-presenting cells and boosting humoral and T-cell mediated immunity.

Antiviral Treatments: It has shown potential in treating viral infections by enhancing the innate immune response and inhibiting viral replication.

Mecanismo De Acción

THR-|A agonist 7 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. Upon activation, TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This activation enhances the innate immune response and promotes the activation of adaptive immunity through the stimulation of antigen-presenting cells .

Comparación Con Compuestos Similares

Similar Compounds

Imiquimod: A TLR7 agonist used topically for antiviral and skin cancer treatments.

Resiquimod: Another TLR7 agonist with similar immunomodulatory properties.

MGL-3196 (resmetirom): A THRβ agonist used in the treatment of non-alcoholic steatohepatitis (NASH).

Uniqueness

THR-|A agonist 7 is unique in its specific structural modifications that enhance its selectivity and potency as a TLR7 agonist. These modifications allow for more targeted activation of immune responses, making it a promising candidate for various therapeutic applications .

Propiedades

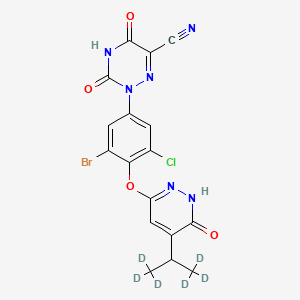

Fórmula molecular |

C17H12BrClN6O4 |

|---|---|

Peso molecular |

485.7 g/mol |

Nombre IUPAC |

2-[3-bromo-5-chloro-4-[[5-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-6-oxo-1H-pyridazin-3-yl]oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |

InChI |

InChI=1S/C17H12BrClN6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)/i1D3,2D3 |

Clave InChI |

SKRXLRDBVQZDNQ-WFGJKAKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(C1=CC(=NNC1=O)OC2=C(C=C(C=C2Br)N3C(=O)NC(=O)C(=N3)C#N)Cl)C([2H])([2H])[2H] |

SMILES canónico |

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Br)N3C(=O)NC(=O)C(=N3)C#N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.